REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]2[CH:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[O:10]2)=O)[CH:6]=[CH:5][CH:4]=[CH:3]C=1.B(F)(F)F.C[CH2:23][O:24]CC>CCOCC>[O:10]=[C:9]([C:7]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:1]=1)[CH:11]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH:23]=[O:24] |f:1.2|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1OC1C1=CC=CC=C1
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 60 mL each of H2O and Et2O/EtOAc
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted again with EtOAc (60 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(C=O)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |